1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride
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Overview
Description
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a complex structure with a sulfanyl group attached to a dichlorophenyl ring, making it a subject of interest in various fields such as medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride typically involves multiple steps:
Formation of the Sulfanyl Intermediate: The initial step often includes the reaction of 2,4-dichlorothiophenol with a suitable halogenated precursor under basic conditions to form the sulfanyl intermediate.
Amination Reaction: The intermediate is then subjected to an amination reaction with 3-methylbenzylamine, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reactors: for the initial sulfanyl intermediate formation.
Continuous flow systems: for the amination step to ensure consistent quality and yield.
Automated crystallization units: for the efficient formation of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the sulfanyl group.
Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced aromatic rings or modified sulfanyl groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by binding to specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane hydrochloride
- 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene
Comparison:
- Uniqueness: 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride is unique due to its specific sulfanyl group and dichlorophenyl ring, which confer distinct chemical properties and biological activities.
- Differences: Compared to similar compounds, it may exhibit different reactivity patterns and biological effects due to variations in its molecular structure.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2770359-32-3 |
---|---|
Molecular Formula |
C14H14Cl3NS |
Molecular Weight |
334.7 |
Purity |
95 |
Origin of Product |
United States |
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